

Bipenamol high-performance liquid chromatography (HPLC) method

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Compound of Interest

Compound Name: *Bipenamol*

Cat. No.: *B049674*

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The following application note has been generated for Bisoprolol Fumarate. The initially requested topic, "**Bipenamol**," did not yield specific results in scientific literature searches and is presumed to be a potential typographical error. Bisoprolol has been selected as a suitable alternative due to its phonetic similarity and the availability of comprehensive public-domain data for its HPLC analysis.

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Determination of Bisoprolol Fumarate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoprolol Fumarate is a selective beta-1 adrenergic receptor blocker widely used in the management of cardiovascular conditions such as hypertension and angina pectoris.^[1] Accurate and reliable analytical methods are crucial for the quality control of Bisoprolol Fumarate in bulk drug substances and pharmaceutical dosage forms. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-

HPLC) method for the precise quantification of Bisoprolol Fumarate. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for routine quality control analysis.

Experimental Protocols

Materials and Reagents

- Bisoprolol Fumarate reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade or Milli-Q)
- Commercial Bisoprolol Fumarate tablets

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this method. The chromatographic conditions are summarized in the table below.

Parameter	Specification
HPLC System	Standard system with UV Detector
Column	C18 Column (e.g., 150 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	Acetonitrile and Phosphate Buffer (pH 3.5) in a 30:70 v/v ratio
Flow Rate	1.0 mL/min
Detection Wavelength	233 nm
Injection Volume	20 μ L
Column Temperature	Ambient
Run Time	Approximately 10 minutes

Preparation of Solutions

2.3.1. Phosphate Buffer Preparation (pH 3.5) Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 using orthophosphoric acid.

2.3.2. Standard Stock Solution Preparation Accurately weigh and transfer about 100 mg of Bisoprolol Fumarate reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (mobile phase can be used as the diluent), sonicate to dissolve, and then dilute to the mark with the diluent.

2.3.3. Working Standard Solutions From the stock solution, prepare a series of working standard solutions in the concentration range of 5 μ g/mL to 17.5 μ g/mL by diluting with the diluent.[2] These solutions are used to establish the calibration curve.

2.3.4. Sample Preparation (from Tablets) Weigh and finely powder 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Bisoprolol Fumarate into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to volume. Filter the solution through a 0.45 μ m syringe filter before injecting into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2	1.08
Theoretical Plates	≥ 2000	> 3000
%RSD of Peak Area	$\leq 2.0\%$	< 1.0%

Linearity

The linearity of the method was established by analyzing a series of standard solutions.

Parameter	Result
Concentration Range	5 µg/mL to 17.5 µg/mL
Correlation Coefficient (r^2)	0.9995

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Type	% RSD
Intra-day Precision	< 2%
Inter-day Precision	< 2%

Accuracy (Recovery)

The accuracy of the method was assessed by recovery studies at three different concentration levels.

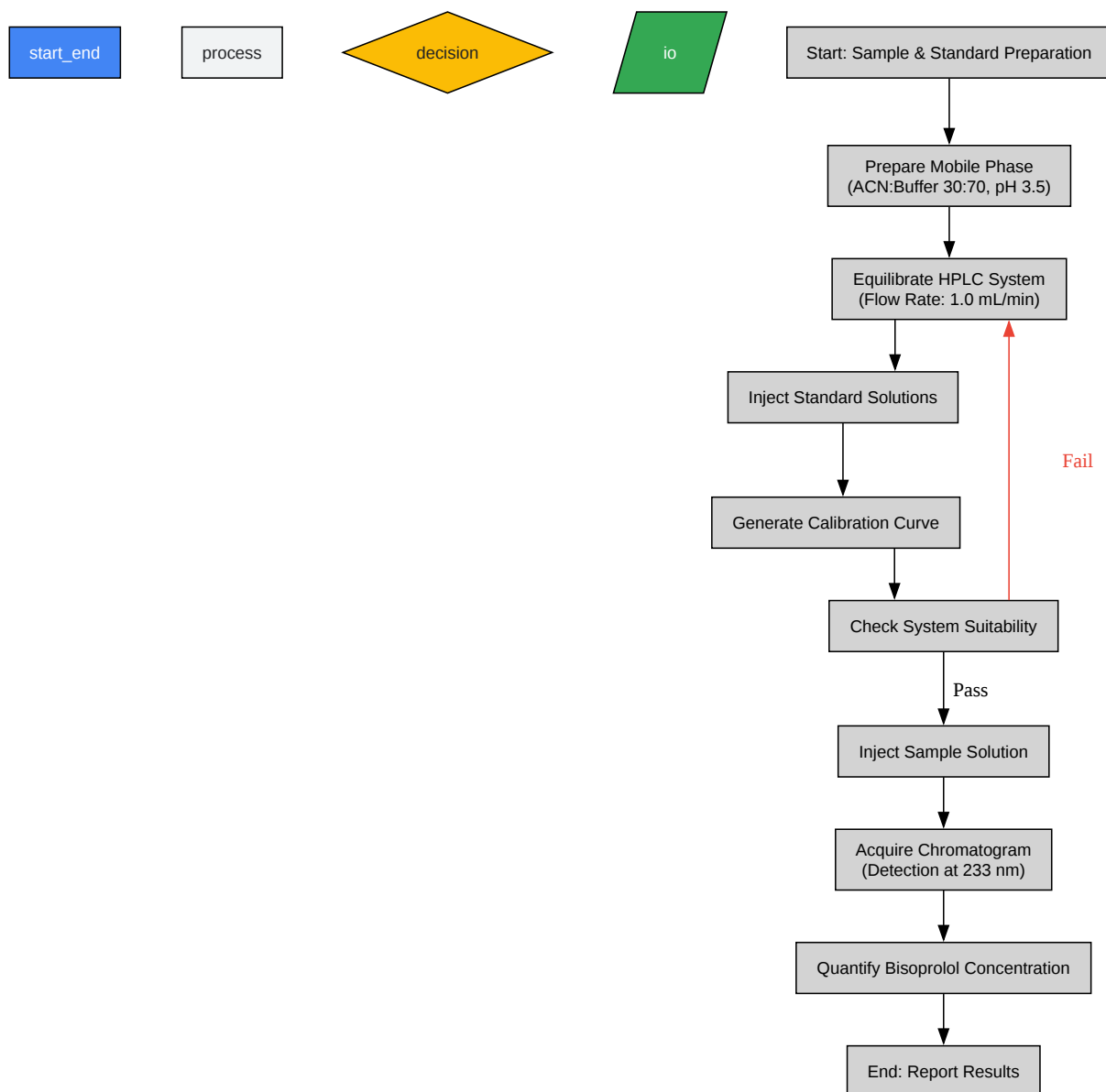
Level	Mean Recovery (%)
80%	98.84% - 99.39%
100%	98.84% - 99.39%
120%	98.84% - 99.39%

Robustness

The robustness of the method was evaluated by making deliberate small changes to the method parameters. The method was found to be robust with respect to small variations in flow rate and mobile phase composition.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Bisoprolol Fumarate.



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Caption: Workflow for the HPLC Analysis of Bisoprolol Fumarate.

Conclusion

The described RP-HPLC method provides a simple, precise, accurate, and robust analytical procedure for the quantitative determination of Bisoprolol Fumarate in bulk and pharmaceutical dosage forms. The short run time and simple mobile phase composition make this method suitable for routine analysis in a quality control laboratory. The validation data confirms that the method is reliable and meets the requirements for its intended purpose.

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References

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